molecular formula C12H14O3 B14409945 Methyl 4-hydroxy-5-phenylpent-2-enoate CAS No. 81454-71-9

Methyl 4-hydroxy-5-phenylpent-2-enoate

Cat. No.: B14409945
CAS No.: 81454-71-9
M. Wt: 206.24 g/mol
InChI Key: SJLDRVXMDMJEGM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-phenylpent-2-enoate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5-phenylpent-2-enoate can be achieved through several methods. One common approach involves the reaction of methyl 4,5-epoxypent-2-enoate with arylcopper reagents . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-5-phenylpent-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylpent-2-enoate: Similar in structure but lacks the hydroxyl group.

    Methyl 4-hydroxy-5-phenylpentanoate: Similar but with a saturated carbon chain.

Uniqueness

Methyl 4-hydroxy-5-phenylpent-2-enoate is unique due to the presence of both hydroxyl and ester groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

81454-71-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C12H14O3/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-8,11,13H,9H2,1H3

InChI Key

SJLDRVXMDMJEGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(CC1=CC=CC=C1)O

Origin of Product

United States

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